molecular formula C17H22O9S B12273910 [5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

Cat. No.: B12273910
M. Wt: 402.4 g/mol
InChI Key: GWIBCLYQHGMNAQ-UHFFFAOYSA-N
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Description

This compound is a sulfonate ester featuring a complex furan-dioxolane bicyclic framework. Its structure includes a methoxycarbonyloxymethyl group at position 5 and a 4-methylbenzenesulfonate (tosyl) group at position 6 ().

Properties

IUPAC Name

[5-(methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O9S/c1-10-5-7-11(8-6-10)27(19,20)26-13-12(9-22-16(18)21-4)23-15-14(13)24-17(2,3)25-15/h5-8,12-15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBCLYQHGMNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)COC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O9S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furodioxol ring system and the introduction of the methylbenzenesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonate Groups

a. ((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate (CAS 20513-95-5)

  • Molecular Formula : C₁₅H₂₀O₇S
  • Key Differences : Replaces the methoxycarbonyloxymethyl group with a hydroxy group.

b. ((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate (CAS 4137-56-8)

  • Molecular Formula : C₁₆H₂₂O₇S
  • Key Differences : Features a methoxy group and a rearranged furan-dioxolane ring system (furo[3,4-d] vs. furo[2,3-d]).
Analogues with Ester Substituents

(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (CAS 10300-20-6)

  • Molecular Formula : C₁₆H₂₀O₆
  • Key Differences : Substitutes the tosyl group with a benzoate ester.
  • Implications : The benzoate group introduces aromatic π-π interactions, which may stabilize crystalline packing, as evidenced by its higher melting point (181–182°C in ) compared to sulfonate esters .

Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Substituent at Position 5 Substituent at Position 6 Key Physical Properties
Target Compound Not Provided ~360 (estimated) Methoxycarbonyloxymethyl 4-Methylbenzenesulfonate Likely low solubility in polar solvents
CAS 20513-95-5 () C₁₅H₂₀O₇S 344.38 Hydroxy 4-Methylbenzenesulfonate Higher polarity, m.p. not reported
CAS 4137-56-8 () C₁₆H₂₂O₇S 358.41 Methoxy 4-Methylbenzenesulfonate Soluble in DCM/THF mixtures
CAS 10300-20-6 () C₁₆H₂₀O₆ 308.33 Methoxy Benzoate m.p. 181–182°C, IR: 1756 cm⁻¹ (C=O)

Biological Activity

The compound [5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate (CAS Number: 76093-33-9) belongs to a class of chemical compounds that exhibit significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H22O7S
  • Molecular Weight : 358.41 g/mol
  • IUPAC Name : ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Below are key areas of interest:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance:

  • A study on related tetrahydrofuran derivatives demonstrated their potential as inhibitors of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Specific derivatives have shown effectiveness against breast cancer cells by inhibiting estrogen receptor activity .

Antimicrobial Properties

The sulfonate group in the compound may enhance its antimicrobial activity. Preliminary studies suggest:

  • Compounds with sulfonate moieties have been associated with antibacterial and antifungal activities .
  • In vitro tests have indicated that similar compounds can inhibit the growth of various pathogenic microorganisms.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.
  • Receptor Modulation : Binding affinity to estrogen receptors influencing hormonal pathways in cancer biology.

Case Studies and Research Findings

Several studies have investigated the biological activity of the compound or its analogs:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial ActivityShowed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CMechanistic InsightsIdentified apoptosis as a primary mode of action via caspase activation assays.

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